molecular formula C26H27N3O5S2 B2793300 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 477569-64-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2793300
CAS No.: 477569-64-5
M. Wt: 525.64
InChI Key: GLGUKBYHYKBRHB-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a benzamide derivative featuring a benzothiazole core fused to a phenyl group and a sulfamoyl substituent modified with bis(2-methoxyethyl) groups. The benzothiazole ring system is known for its electron-deficient aromaticity, which enhances interactions with biological targets, while the sulfamoyl group contributes to hydrogen bonding and solubility modulation. The bis(2-methoxyethyl) substituents on the sulfamoyl group likely improve pharmacokinetic properties by balancing lipophilicity and aqueous solubility .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-33-17-15-29(16-18-34-2)36(31,32)20-13-11-19(12-14-20)25(30)27-22-8-4-3-7-21(22)26-28-23-9-5-6-10-24(23)35-26/h3-14H,15-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGUKBYHYKBRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multi-step organic reactions The initial step often includes the formation of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone The phenyl group is then introduced via a coupling reaction, such as a Suzuki or Heck reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can be contextualized against related benzamide and sulfonamide derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and synthetic pathways:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Notable Features Reference
This compound Bis(2-methoxyethyl)sulfamoyl, benzothiazole-phenyl ~532.6 (calculated) ~4.2 (estimated) 1 donor, 7 acceptors High polarity due to methoxyethyl groups; potential for enhanced solubility
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide 4-butoxybenzamide 402.5 6.1 1 donor, 4 acceptors Higher lipophilicity (XLogP3 = 6.1); reduced solubility compared to methoxyethyl analogs
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Thiazolyl-p-tolyl, bis(2-methoxyethyl)sulfamoyl ~517.6 (calculated) ~3.8 (estimated) 1 donor, 7 acceptors Thiazole core may reduce π-π stacking vs. benzothiazole; methylphenyl enhances lipophilicity
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl-6-fluoro-benzothiazole ~544.7 (calculated) ~4.5 (estimated) 1 donor, 8 acceptors Fluorine and ethyl groups improve metabolic stability and membrane permeability
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl, thiazolyl ~361.4 ~3.5 1 donor, 6 acceptors Simpler sulfamoyl group; lower molecular weight and reduced steric hindrance

Key Comparative Insights

Sulfamoyl Substituent Effects

  • The bis(2-methoxyethyl)sulfamoyl group in the target compound enhances solubility compared to simpler sulfonamides (e.g., methyl(phenyl)sulfamoyl in ). The methoxyethyl chains introduce ether oxygen atoms, increasing hydrogen-bond acceptor capacity and polar surface area .
  • In contrast, 4-butoxybenzamide () lacks a sulfamoyl group, resulting in higher lipophilicity (XLogP3 = 6.1), which may limit aqueous solubility but improve membrane permeability.

Fluoro and ethyl substitutions on the benzothiazole () enhance metabolic stability by blocking oxidative degradation pathways, a feature absent in the parent compound.

  • Friedel-Crafts acylation for benzamide intermediates.
  • Nucleophilic substitution or coupling reactions to introduce sulfamoyl groups.
  • Spectral confirmation (1H-NMR, IR) of tautomeric forms and functional groups .

Biological Implications

  • The bis(2-methoxyethyl)sulfamoyl group may improve target selectivity by reducing off-target interactions compared to bulkier substituents (e.g., p-tolyl in ).
  • Fluorine-substituted analogs () demonstrate how halogenation can fine-tune electronic properties and binding affinity.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety , a phenyl group , and a sulfamoyl linkage , which contribute to its biological properties. The general structure can be represented as follows:

N 2 1 3 benzothiazol 2 yl phenyl 4 bis 2 methoxyethyl sulfamoyl benzamide\text{N 2 1 3 benzothiazol 2 yl phenyl 4 bis 2 methoxyethyl sulfamoyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • DNA Intercalation : The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfamoyl group mimics natural substrates, inhibiting enzymes by blocking their active sites.
  • Cell Signaling Pathways : These interactions can activate or inhibit various cellular pathways, influencing cell proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines:

  • In vitro Studies : Compounds derived from benzothiazole have demonstrated cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
  • Mechanisms : These compounds often induce apoptosis and cell cycle arrest by modulating key proteins involved in these processes.

Anti-inflammatory Effects

Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. Research highlights include:

  • Cytokine Inhibition : Compounds have been shown to reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Broad Spectrum Activity : Similar benzothiazole derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Synthesis and Evaluation :
    • A study synthesized 25 novel benzothiazole compounds, confirming their structures through spectroscopic methods. The most active compound showed significant inhibition of tumor cell proliferation and migration .
  • Comparative Studies :
    • Research comparing different substitutions on the benzothiazole nucleus revealed that nitro-substituted derivatives exhibited enhanced antiproliferative activity compared to their chloro counterparts .
  • Mechanistic Insights :
    • Western blot analyses in various studies have confirmed that certain benzothiazole derivatives can modulate protein expression related to apoptosis and cell cycle regulation .

Data Summary

Activity TypeNotable FindingsReference
AnticancerSignificant inhibition in A431, A549, H1299 cells
Anti-inflammatoryReduced IL-6 and TNF-α levels
AntimicrobialActivity against S. aureus (MIC 6.12 μM)

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